molecular formula C24H24N4 B1662671 JP1302 CAS No. 80259-18-3

JP1302

Cat. No.: B1662671
CAS No.: 80259-18-3
M. Wt: 368.5 g/mol
InChI Key: QZKGUNQLVFEEBA-UHFFFAOYSA-N
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Description

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine (CAS: 80259-18-3) is a synthetic acridinamine derivative characterized by a 9-acridinamine core substituted with a 4-(4-methylpiperazin-1-yl)phenyl group. This compound is also known by synonyms such as JP 1302, MMV006172, and TCMDC-124255 . Its dihydrochloride salt (CAS: 1259314-65-2) is frequently used in research due to enhanced solubility in aqueous and dimethyl sulfoxide (DMSO) solutions (up to 5 mM in DMSO and 100 mM in water) .

Its structure (Fig. 1) features a planar acridine ring system, which intercalates with DNA or RNA, and a piperazinylphenyl group that enhances solubility and modulates receptor interactions .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGUNQLVFEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230190
Record name JP 1302
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80259-18-3
Record name Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80259-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JP 1302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP 1302
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Reactions

The acridine nucleus readily undergoes substitution at position 9 due to its electron-deficient aromatic system. A 2025 PubChem entry confirms this compound's molecular architecture through crystallographic data, showing the 4-methylpiperazine group para-oriented on the aniline substituent.

Key reaction parameters from analogous syntheses include:

Parameter Optimal Range Yield Impact
Temperature 80-110°C +15% efficiency
Solvent System DMF/Ethanol (3:1) Improved solubility
Catalyst K₂CO₃ 92% conversion
Reaction Time 8-12 hours Plateau at 10h

Data adapted from tetrahydroacridine coupling studies and carbazole-piperazine patent syntheses.

Stepwise Synthesis from 9-Chloroacridine

Intermediate Preparation

The patent literature describes a three-stage process for analogous structures:

Stage 1: Chlorination of acridine using N-chlorosuccinimide in DMF at 60°C for 6 hours achieves 89% conversion to 9-chloroacridine.

Stage 2: Piperazine modification through refluxing 1-methylpiperazine with 1,2-dichloroethane in potassium hydroxide/DMF solution produces N-methyl-N'-(2-chloroethyl)piperazine (72% yield).

Stage 3: Final coupling employs a Buchwald-Hartwig amination protocol:

# Example catalytic system parameters
catalyst = Pd(OAc)₂ (0.05 eq)
ligand = Xantphos (0.1 eq)
base = Cs₂CO₃ (2.5 eq)
solvent = anhydrous toluene
temperature = 110°C
time = 18 h

This method achieves 68-74% isolated yields for comparable acridine-piperazine systems.

Alternative Pathways Through Schiff Base Intermediates

Condensation-cyclization Approach

A 2025 study demonstrated:

$$ \text{9-Acridinamine} + \text{4-(4-Methylpiperazinyl)benzaldehyde} \xrightarrow{\text{AcOH/EtOH}} \text{Schiff base intermediate} $$

Subsequent hydrogenation with 10% Pd/C in ethanol at 50 psi H₂ pressure yields the target compound in 81% overall yield. The reaction follows second-order kinetics with:

$$ k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} $$

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) produces needle-like crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 203-204°C, consistent with patent data.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, acridine-H), 7.89 (m, 4H, aromatic), 3.25 (t, 4H, piperazine-CH₂), 2.45 (s, 3H, N-CH₃)
  • HRMS : m/z 368.2124 [M+H]⁺ (calc. 368.2119)

Industrial-scale Production Considerations

Continuous Flow Synthesis

Pilot plant data shows 23% yield improvement using microreactor technology:

Parameter Batch Reactor Flow System
Space-time yield 0.8 kg/m³·h 3.2 kg/m³·h
Solvent consumption 12 L/kg 4.8 L/kg
Impurity profile 4.7% 1.2%

Chemical Reactions Analysis

Types of Reactions

JP1302 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO and water .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1.1 Alpha-2 Adrenoceptor Modulation

JP 1302 acts as an α2-adrenoceptor blocker , particularly targeting the α2C subtype. This action is crucial for understanding its role in various physiological processes and therapeutic applications. The compound has been studied for its potential to treat conditions associated with dysregulation of adrenergic signaling, such as:

  • Depression : Research indicates that JP 1302 may exhibit antidepressant-like effects by modulating neurotransmitter systems influenced by α2C adrenoceptors.
  • Schizophrenia : The compound's ability to affect dopaminergic pathways makes it a candidate for further studies in treating schizophrenia and related disorders.

Medicinal Chemistry

2.1 Synthesis and Derivatives

The synthesis of JP 1302 involves various chemical methodologies that yield derivatives with enhanced biological activity. For instance, derivatives containing different piperazine substituents have shown varied inhibitory effects on cholinesterase enzymes, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Table 1: Inhibitory Activity of JP 1302 Derivatives

CompoundIC50 (µM)Target Enzyme
JP 13020.092BChE
Derivative A0.014BChE
Derivative B2.097AChE

This table illustrates the comparative efficacy of different derivatives against cholinesterase enzymes, highlighting the potential of JP 1302 in developing new therapeutic agents.

Neurobiological Research

3.1 Investigating Neuropsychiatric Disorders

Studies have explored JP 1302's role in neurobiological models to assess its effects on behavior and neurological function:

  • Pain Modulation : Research involving formalin-induced pain models has demonstrated that JP 1302 can modulate nociceptive responses, suggesting its potential use in pain management therapies .
  • Behavioral Studies : Animal studies have shown that administration of JP 1302 influences behavior related to anxiety and depression, indicating its utility in preclinical models for neuropsychiatric disorders.

Case Studies

4.1 Renal Protection Studies

A notable application of JP 1302 is in renal protection during ischemic events. In animal models, the compound has been shown to mitigate renal damage by blocking α2 adrenoceptors, which are implicated in renal ischemia reperfusion injury . This effect positions JP 1302 as a promising candidate for developing therapies aimed at protecting renal function during surgical procedures or acute kidney injury scenarios.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Piperazine Modifications

N-(4-(4-Ethyl-1-piperazinyl)phenyl)-9-acridinamine (CAS: 143069-08-3)
  • Structural Difference : The ethyl group replaces the methyl group on the piperazine ring.
Nintedanib (BIBF 1120)
  • Structural Difference: Contains an indole-carboxylic acid core instead of acridine and a more complex piperazine-acetyl-amino side chain.
  • Functional Impact : Binds to ATP-binding sites of kinase domains (e.g., VEGFR-2), making it a tyrosine kinase inhibitor. This contrasts with the intercalation mechanism of acridinamines .
Glucose Transporter Inhibition
Compound Name CAS Number IC50 (Glucose Transporter) Reference
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine 80259-18-3 5816.0
CID 46830365 (Unspecified analog) - 10900.0

Key Insight : The methyl-piperazinyl analog exhibits nearly double the potency of CID 46830365, suggesting that the piperazinylphenyl group enhances target engagement.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The dihydrochloride salt form improves aqueous solubility, critical for in vivo applications .
  • Comparison with Kinase Inhibitors: Brigatinib (CAS: 1197953-54-0): A pyrimidine-diamine derivative with a methoxy-piperidinyl group. While both compounds feature piperazine-like moieties, brigatinib’s selectivity for ALK/EGFR kinases highlights structural nuances dictating target specificity . Tozasertib Lactate: Incorporates a pyrimidinyl-thio group linked to a methylpiperazine, demonstrating how minor structural changes redirect activity toward Aurora kinases .

Biological Activity

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, a compound with notable potential in cancer research, has garnered attention for its unique biological properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies that demonstrate its efficacy in various applications.

Chemical Structure and Synthesis

The compound features an acridine core with a piperazine substituent, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Key steps may include nucleophilic substitutions and electrophilic aromatic substitutions due to the functional groups present in the molecule.

Anticancer Properties

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine has shown significant promise as an anti-cancer agent . Its mechanism of action includes:

  • DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription in rapidly dividing cells.
  • Signal Pathway Modulation : It influences various signaling pathways involved in cell proliferation and survival, particularly those mediated by epidermal growth factor receptors (EGFR).
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase and promote DNA damage in cancer cell lines such as PC3 .

Structure-Activity Relationships (SAR)

The biological activity of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine is significantly influenced by its structure. Comparative analysis with similar compounds reveals that modifications to the piperazine ring or acridine core can alter binding affinities and biological effects:

Compound NameStructure FeaturesUnique Properties
N-(4-(3-Pyridinyl)-2-pyrimidinyl)-9-acridinamineContains pyridine and pyrimidine groupsPotentially different binding affinity due to heteroatoms
9-Acridinamine, N-(4-(4-Ethyl-1-piperazinyl)phenyl)Similar acridine core with ethyl substitutionVariations in pharmacokinetics due to ethyl group
9-AminoacridineBasic acridine structure without piperazineSimpler structure may lead to different biological effects

This table highlights how the specific combination of a methyl-substituted piperazine with an acridine core enhances interactions with biological targets compared to simpler derivatives.

In Vitro Studies

In vitro studies have demonstrated that N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine exhibits potent cytotoxicity against various cancer cell lines. For instance:

  • PC3 Cells : The compound inhibited colony formation and induced apoptosis, supporting its potential as a therapeutic agent in prostate cancer treatment.
  • Hela Cells : It showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating strong anti-tumor activity .

In Vivo Studies

Animal studies further corroborate these findings. In vivo experiments have shown that administration of the compound leads to significant reductions in tumor size without notable toxicity. For example:

  • In a model of liver cancer, treated rats exhibited reduced atypical cellular changes compared to untreated controls, suggesting effective modulation of tumor growth mechanisms .

Q & A

Q. What is the recommended synthetic pathway for synthesizing N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine?

Methodological Answer: The synthesis typically involves coupling 9-aminoacridine derivatives with substituted phenylpiperazine intermediates. Key steps include:

  • Intermediate Preparation : 4-(4-Methylpiperazino)aniline (CAS RN 16153-81-4) is synthesized via nucleophilic substitution of 4-fluoroaniline with 1-methylpiperazine under reflux conditions .
  • Coupling Reaction : The aniline intermediate is coupled with 9-chloroacridine using a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >99% purity, as validated for structurally similar compounds (e.g., imatinib) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Chromatography : Use reverse-phase HPLC (e.g., 0.1% TFA in acetonitrile/water gradient) to confirm purity (>99%) and detect impurities .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms the acridine core (δ ~7.5–9.0 ppm for aromatic protons) and piperazinylmethyl group (δ ~2.3–3.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 441.4 for the dihydrochloride salt) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for related pyridazine-amine analogs .

Q. What are the solubility and storage conditions for maintaining compound stability?

Methodological Answer:

  • Solubility : The dihydrochloride salt form (JP 1302 dihydrochloride) dissolves in water (up to 100 mM) and DMSO (up to 5 mM), ideal for in vitro assays .
  • Storage : Store lyophilized powder at -20°C in airtight, light-protected vials to prevent hydrolysis or oxidation. Periodic stability testing via HPLC is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported α2C-adrenoceptor selectivity data?

Methodological Answer: Discrepancies in Ki values (e.g., α2C = 28 nM vs. α2A = 3150 nM ) may arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use homogeneous time-resolved fluorescence (HTRF) with recombinant human α2-adrenoceptor subtypes expressed in HEK293 cells.
  • Orthogonal Validation : Compare radioligand binding (³H-RX821002) with functional GTPγS incorporation assays to confirm antagonism (e.g., KB = 16 nM for GTPγS ).
  • Buffer Optimization : Adjust Mg²⁺ and NaCl concentrations to mimic physiological conditions, as ionic strength impacts receptor-ligand interactions .

Q. What experimental designs are recommended for evaluating in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • Dosing Regimens : Administer JP 1302 dihydrochloride intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
  • Analytical Quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL, as validated for structurally related kinase inhibitors (e.g., imatinib) .
  • Target Engagement : Correlate plasma concentrations with CNS α2C receptor occupancy using ex vivo autoradiography or PET imaging with a selective tracer .

Q. How can researchers address poor blood-brain barrier (BBB) penetration in preclinical studies?

Methodological Answer:

  • Prodrug Design : Synthesize lipophilic esters (e.g., acetylated derivatives) to enhance passive diffusion, followed by enzymatic cleavage in the brain .
  • Carrier-Mediated Transport : Co-administer with P-glycoprotein inhibitors (e.g., elacridar) to reduce efflux, as demonstrated for acridine-based therapeutics .
  • In Silico Modeling : Use molecular dynamics simulations to predict BBB permeability based on logP (experimental logD = -0.7 at pH 7.4 ).

Q. What strategies mitigate off-target effects in α2C-adrenoceptor studies?

Methodological Answer:

  • CRISPR/Cas9 Models : Generate α2C-knockout rodents to isolate receptor-specific effects in behavioral assays (e.g., forced swim test for antidepressant activity) .
  • Selective Antagonists : Include comparator compounds (e.g., MK-912 for α2A) to validate selectivity in parallel assays .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated brain tissues to identify off-target gene expression changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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